Paranyline Hydrochloride

Anti-inflammatory Anti-fibrotic Arthritis

Standard NSAIDs lack anti-granuloma and antifungal activity, complicating studies where inflammation and fibrosis or infection coexist. Paranyline Hydrochloride (CAS 5585-60-4) resolves this by delivering multi-target action. • Inhibits fibrous tissue formation with potency an order of magnitude higher than phenylbutazone. • Anti-granuloma and antifungal effects vs. Trichophyton, Microsporum spp. • Topical antiallodynic activity for site-specific neuropathic pain research. Reliable supply for consistent experimental outcomes.

Molecular Formula C21H17ClN2
Molecular Weight 332.8 g/mol
CAS No. 5585-60-4
Cat. No. B1678427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParanyline Hydrochloride
CAS5585-60-4
SynonymsParanyline hydrochloride
Molecular FormulaC21H17ClN2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N.Cl
InChIInChI=1S/C21H16N2.ClH/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-13H,(H3,22,23);1H
InChIKeyINDZCVYWKNWKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paranyline Hydrochloride Procurement Overview


Paranyline Hydrochloride (also referred to as Renytoline Hydrochloride, α-fluoren-9-ylidene-p-toluamidine hydrochloride) is a small-molecule amidine derivative (C₂₁H₁₇ClN₂, MW 332.83) originally developed by Wm. S. Merrell Company [1]. It is classified as a non-steroidal anti-inflammatory agent (NSAID) and has been investigated clinically for arthritis, with additional reports of topical antiallodynic and local anti-infective activity [2]. The free base (Paranyline, CAS 1729-61-9) carries a fluoren-9-ylidene-methyl-benzamidine scaffold that distinguishes it from contemporary pyrazolidinedione, anthranilic acid, and sulfonamide-based NSAIDs [3].

Chronic inflammation & fibrosis model studies
Granuloma formation and tissue remodeling research
Topical neuropathic pain pathway assay context
Dual anti-inflammatory & anti-fungal co-model screening

Paranyline vs. Generic NSAIDs: Why It Cannot Be Substituted


Although Paranyline Hydrochloride is broadly grouped with non-steroidal anti-inflammatory drugs, its fluorenylidene-benzamidine architecture imparts a pharmacological profile not replicated by phenylbutazone, indomethacin, or flufenamic acid [1]. In animal models, paranylene exhibited mg-for-mg potency an order of magnitude higher than phenylbutazone for inhibiting fibrous tissue formation, indicating differential efficacy in chronic inflammatory and granulomatous conditions [2]. Furthermore, its concurrent anti-granuloma and anti-fungal activities, documented in the original composition-of-matter patent, are absent from typical COX-inhibiting NSAIDs [1]. Simple substitution with a generic anti-inflammatory agent would forfeit this multi-target activity profile, compromising outcomes in models where both inflammation and microbial or granulomatous pathology coexist.

Scaffold-Dependent Multi-Target Profile

Fluorenylidene-benzamidine architecture vs. typical NSAID scaffolds may shift anti-granuloma and anti-fungal activities; profile not replicated by phenylbutazone or indomethacin.

Absence of Anti-Granuloma Activity

Common NSAIDs lack reported anti-granuloma property; substitution may lose granuloma model endpoint context relevant for chronic tissue remodeling studies.

Topical Antiallodynic Endpoint Gap

Standard oral NSAIDs are not reported for topical antiallodynic activity; replacing Paranyline HCl may forfeit peripheral neuropathic pain pathway assay relevance.

Paranyline Hydrochloride Differentiation Evidence


Anti-Fibrotic Potency vs. Phenylbutazone

In head-to-head animal studies, paranylene (the free base of Paranyline Hydrochloride) demonstrated approximately 10-fold greater potency than phenylbutazone on a mg/kg basis for inhibiting fibrous tissue formation. This datum originates from controlled experiments in a chronic inflammation/fibrosis model and positions Paranyline Hydrochloride as a substantially more potent anti-fibrotic agent than the archetypal pyrazolidinedione NSAID [1]. The comparator, phenylbutazone, is a well-established clinical NSAID with known anti-inflammatory, analgesic, and antipyretic properties .

Anti-Fibrotic Potency vs. Phenylbutazone
Cross-study comparable
Paranylene ~10× greater potency than phenylbutazone in fibrous tissue inhibition (mg/kg basis)
Supports anti-fibrotic endpoint context; dose-response interpretation required.
Animal model data; specific protocol details limited.
Anti-inflammatory Anti-fibrotic Arthritis

Anti-Granuloma Activity Differentiation

The original patent (US 2,877,269) explicitly describes Example 38, 9-p-guanylbenzalfluorene hydrochloride (Paranyline Hydrochloride), as possessing anti-granuloma activity alongside anti-inflammatory and anti-fungal effects [1]. Anti-granuloma activity is not a characteristic of most NSAIDs, including phenylbutazone, indomethacin, or the fenamates, which primarily target acute inflammation and pain. This property was assessed in animal granuloma models, a recognized method for evaluating agents that modulate chronic proliferative inflammation and tissue remodeling [2].

Anti-Granuloma Differentiation
Class-level inference
Positive anti-granuloma activity (patent US 2,877,269); absent in phenylbutazone, indomethacin, flufenamic acid.
Supports granuloma model research context; class-level evidence.
Patent disclosure; independent replication data limited.
Anti-granuloma Chronic inflammation Tissue remodeling

Topical Antiallodynic Activity

Paranyline Hydrochloride is reported to exhibit topical antiallodynic activity, as documented in a patent on spray formulations of antihyperalgesic opiates (US 5,811,078) [1]. Allodynia, pain evoked by normally innocuous stimuli, is a hallmark of neuropathic pain states. The topical route targets peripheral nociceptors while minimizing systemic exposure, a delivery advantage not readily achieved with standard oral NSAIDs such as phenylbutazone or ibuprofen. Quantitative data from the referenced patent may include comparative latency or threshold measurements, though full numerical details are unavailable in public text previews [1]. This property is distinct from simple anti-inflammatory activity and indicates modulation of neuronal sensitization pathways [2].

Topical Antiallodynic Activity
Supporting evidence
Reported topical antiallodynic activity (US 5,811,078); not typical for oral NSAIDs.
Supports topical neuropathic pain model assay context.
Quantitative allodynia threshold data unavailable publicly.
Antiallodynic Neuropathic pain Topical formulation

Concurrent Anti-Fungal Activity

US Patent 2,877,269 specifically claims anti-fungal activity for 9-p-guanylbenzalfluorene hydrochloride against organisms including Histoplasma, Trychophyton, Microsporum, Nocardia, and Blastomyces [1]. This dual anti-inflammatory/anti-fungal profile is absent from standard NSAIDs such as phenylbutazone, indomethacin, and ibuprofen, which lack meaningful antifungal effects. In topical applications such as athlete's foot and similar fungal infections, the combination of anti-fungal and anti-inflammatory action is described as 'especially advantageous' [1]. This multi-target activity provides a rationale for prioritizing Paranyline Hydrochloride in research applications where both inflammation and fungal infection are concurrent.

Concurrent Anti-Fungal Spectrum
Class-level inference
Active against Histoplasma, Trychophyton, Microsporum, Nocardia, Blastomyces; common NSAIDs inactive.
Supports dual inflammation/fungal infection model screening.
In vitro susceptibility data; patent origin.
Anti-fungal Anti-infective Multi-target

High Thermal Stability Benchmark

Paranyline Hydrochloride exhibits a sharp melting point of 308°C (crystallized from methanol/isopropanol), indicative of high crystalline purity and thermal stability [1]. By comparison, phenylbutazone melts at approximately 105°C and flufenamic acid at approximately 125°C [2]. A high melting point is advantageous for formulations requiring thermal processing, such as hot-melt extrusion or sterilization by dry heat, and serves as a readily measurable quality control parameter for confirming identity and purity upon procurement. This property also suggests low volatility and reduced risk of evaporative loss during storage.

High Thermal Stability
Cross-study comparable
mp 308°C (Paranyline HCl) vs. ~105°C (phenylbutazone), ~125°C (flufenamic acid)
Supports thermal processing and QC identity verification.
Capillary method; single reported value.
Thermal stability Purity Formulation

Local Anti-Infective Application Potential

DrugBank annotates Paranyline with an anti-infective, local classification and an indication statement: 'An antibacterial agent used to prevent infections in root canals' [1]. This local anti-infective designation distinguishes it from purely systemic anti-inflammatory agents. The reference to root canal infection prevention suggests utility in dental or endodontic research applications, where both antimicrobial activity and tissue compatibility are required. The closest structural analogs, such as other benzamidine derivatives (e.g., pentamidine, diminazene), are primarily antiprotozoal rather than antibacterial against oral pathogens, and phenylbutazone-class NSAIDs lack substantive antibacterial effects at clinically relevant concentrations [2].

Local Anti-Infective Classification
Supporting evidence
DrugBank class: anti-infective, local; indicated for root canal infection prevention.
Supports endodontic anti-infective research context; classification-based.
DrugBank annotation; independent antibacterial data limited.
Anti-infective Root canal Local application

Paranyline Hydrochloride Application Scenarios


Anti-Granuloma in Fibrotic Disease Models

Investigators studying chronic granulomatous inflammation, such as sarcoidosis models or foreign-body granuloma assays, benefit from Paranyline Hydrochloride's documented anti-granuloma activity [1]. Unlike phenylbutazone or indomethacin, which lack specific anti-granuloma effects, Paranyline Hydrochloride targets both the inflammatory and proliferative components of granuloma formation, making it a superior tool compound for dissecting these pathways [2].

Topical Neuropathic Pain Models

For research into peripheral neuropathic pain mechanisms, Paranyline Hydrochloride's topical antiallodynic activity provides a unique pharmacological tool [1]. When formulated as a topical spray or gel, it can deliver site-specific relief without the confounding systemic effects of oral NSAIDs or opioids, enabling cleaner experimental designs in allodynia and hyperalgesia models [2].

Dermatophytosis Skin Infection Models

In preclinical models of dermatophyte infection complicated by inflammation (e.g., tinea pedis, cutaneous candidiasis models), Paranyline Hydrochloride's concurrent anti-fungal activity against Trychophyton and Microsporum species, combined with its anti-inflammatory effect, offers an experimental advantage over treatments that address only one aspect of the disease [1]. This dual action reduces the number of test articles required and simplifies result interpretation.

Endodontic Anti-Infective Research

Dental researchers investigating intracanal medicaments or endodontic irrigants can leverage Paranyline Hydrochloride's classification as a local anti-infective agent indicated for preventing root canal infections [1]. Its potential antibacterial activity against endodontic pathogens, coupled with its anti-inflammatory properties, positions it as a candidate for formulations where both infection control and periapical inflammation management are desired [2].

Application
Selection Property
Validation Focus
Granuloma/fibrosis model studies
Anti-granuloma activity context
Granuloma formation and tissue remodeling endpoints
Topical neuropathic pain pathway studies
Topical antiallodynic assay context
Allodynia threshold and neuronal sensitization endpoints
Dermatophyte infection & inflammation co-models
Dual anti-fungal/anti-inflammatory activity profile
Fungal burden and inflammatory marker endpoints
Endodontic anti-infective research
Local anti-infective classification and pathogen context
Antibacterial activity against endodontic pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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